molecular formula C10H9BrClNO2 B13321357 4-(4-Bromo-2-chloro-phenyl)-morpholin-3-one

4-(4-Bromo-2-chloro-phenyl)-morpholin-3-one

Cat. No.: B13321357
M. Wt: 290.54 g/mol
InChI Key: QPELTJJBNZRIJE-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-chloro-phenyl)-morpholin-3-one is an organic compound with the molecular formula C11H11BrClNO2 It is a derivative of morpholine, substituted with bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-chloro-phenyl)-morpholin-3-one typically involves the reaction of 4-bromo-2-chloroaniline with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-chloro-phenyl)-morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

4-(4-Bromo-2-chloro-phenyl)-morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Properties

Molecular Formula

C10H9BrClNO2

Molecular Weight

290.54 g/mol

IUPAC Name

4-(4-bromo-2-chlorophenyl)morpholin-3-one

InChI

InChI=1S/C10H9BrClNO2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2

InChI Key

QPELTJJBNZRIJE-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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